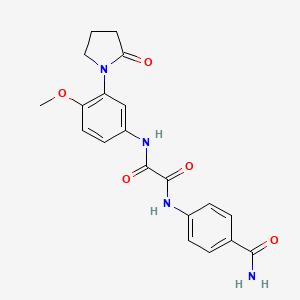

N-((5-benzoylthiophen-2-yl)methyl)-5-chlorothiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, similar compounds have been found to be potent RORγt inhibitors . This suggests they may be involved in reactions related to the inhibition of this receptor.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Typically, these compounds would be expected to have properties common to organic compounds, such as being solid at room temperature and being soluble in organic solvents.Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

Sulfonamide compounds have been synthesized and evaluated for their pharmacological activities, focusing on their potential as receptor antagonists with cognitive enhancement effects. For instance, piperidin-4-yl amino aryl sulfonamides were developed as potent, selective, orally active, and brain-penetrant 5-HT6 receptor antagonists. These compounds demonstrated activity in animal models of cognition, such as object recognition tasks and water maze tests, indicating their potential for treating cognitive disorders (Nirogi et al., 2012).

Biological Screening and Antioxidant Activities

Sulfonamide derivatives have also been explored for their antioxidant and enzyme inhibitory activities. A study on N-substituted benzene sulfonamide demonstrated prominent activity against acetylcholinesterase enzyme, highlighting its therapeutic potential in conditions associated with oxidative stress and enzyme deregulation (Fatima et al., 2013).

Anti-inflammatory and Analgesic Applications

Celecoxib derivatives, which include sulfonamide groups, were synthesized and shown to possess anti-inflammatory, analgesic, antioxidant, and anticancer properties. These compounds were evaluated for their effects on various biological targets, including their potential to inhibit the HCV NS5B RdRp, offering insights into the development of therapeutic agents (Küçükgüzel et al., 2013).

Prodrug Development

Research on the development of prodrugs for sulfonamide groups has led to the synthesis of water-soluble amino acid derivatives. These derivatives are designed to enhance the pharmacokinetic properties of sulfonamide-containing drugs, improving their solubility and bioavailability (Larsen et al., 1988).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAYLEBCZODILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2884341.png)

![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2884342.png)

![2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884344.png)

![N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide](/img/structure/B2884355.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)